Methyldopate hydrochloride Methyldopate hydrochloride Methyldopate Hydrochloride is the hydrochloride salt form of methyldopa, a phenylalanine derivate and aromatic amino acid decarboxylase inhibitor with antihypertensive activity. Methyldopa is a prodrug and is metabolized in the central nervous system. The antihypertensive action of methyldopa seems to be attributable to its conversion into alpha-methylnorepinephrine, which is a potent alpha-2 adrenergic agonist that binds to and stimulates potent central inhibitory alpha-2 adrenergic receptors. This results in a decrease in sympathetic outflow and decreased blood pressure.
Brand Name: Vulcanchem
CAS No.: 2508-79-4
VCID: VC0008037
InChI: InChI=1S/C12H17NO4.ClH/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8;/h4-6,14-15H,3,7,13H2,1-2H3;1H/t12-;/m0./s1
SMILES: CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N.Cl
Molecular Formula: C12H18ClNO4
Molecular Weight: 275.73 g/mol

Methyldopate hydrochloride

CAS No.: 2508-79-4

Cat. No.: VC0008037

Molecular Formula: C12H18ClNO4

Molecular Weight: 275.73 g/mol

* For research use only. Not for human or veterinary use.

Methyldopate hydrochloride - 2508-79-4

CAS No. 2508-79-4
Molecular Formula C12H18ClNO4
Molecular Weight 275.73 g/mol
IUPAC Name ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride
Standard InChI InChI=1S/C12H17NO4.ClH/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8;/h4-6,14-15H,3,7,13H2,1-2H3;1H/t12-;/m0./s1
Standard InChI Key QSRVZCCJDKYRRF-YDALLXLXSA-N
Isomeric SMILES CCOC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)N.Cl
SMILES CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N.Cl
Canonical SMILES CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N.Cl
Appearance Solid powder

Chemical and Structural Properties

Methyldopate hydrochloride (C₁₂H₁₈ClNO₄) is a white to off-white crystalline powder with a molecular weight of 275.73 g/mol . Its structure comprises a tyrosine backbone modified by methylation at the α-carbon and esterification of the carboxylic acid group with ethanol, followed by hydrochloride salt formation . Key physicochemical properties include:

PropertyValueSource
Density1.243 g/cm³
Boiling Point398°C at 760 mmHg
Melting PointNot explicitly reported
SolubilityFreely soluble in water
Specific Rotation (α)+13.5° to +14.9° (405 nm)
pKa2.2 (carboxylic acid), 9.7 (amine)

The compound’s ultraviolet (UV) absorption spectrum in 0.1 N HCl shows a characteristic peak at 280 nm (ε = 1,240 L·mol⁻¹·cm⁻¹), enabling quantitative analysis via spectrophotometry . Its logP value of 2.42 suggests moderate lipophilicity, facilitating blood-brain barrier penetration .

Synthesis and Production

Methyldopate hydrochloride is synthesized via esterification of methyldopa with ethanol, followed by hydrochloride salt formation. A representative protocol involves:

  • Esterification: Methyldopa reacts with ethanol under acidic catalysis (e.g., HCl gas) to form methyldopate.

  • Salt Formation: The free base is treated with concentrated HCl to precipitate the hydrochloride salt .

Recent advancements include the development of organotin complexes by reacting methyldopa with trialkyltin chlorides (e.g., Ph₃SnCl, Bu₃SnCl). These complexes, synthesized in 78–84% yields, exhibit potential as stabilizers in polyvinyl chloride (PVC) due to their radical-scavenging properties .

Therapeutic Applications and Clinical Pharmacokinetics

Hypertension Management

Methyldopate hydrochloride is indicated for acute hypertension, particularly in pregnancy-induced hypertension due to its safety profile in obstetric use . Administered intravenously at 250–500 mg every 6 hours, it achieves peak plasma concentrations within 2–4 hours .

Pharmacokinetic Profile

  • Metabolism: Hepatic conversion to methyldopa, followed by decarboxylation and hydroxylation.

  • Excretion: Renal elimination (70% as unchanged methyldopa, 30% as sulfate conjugates) .

  • Half-Life: 1.7–2.4 hours for methyldopate; 2 hours for methyldopa .

Analytical Methods and Quality Control

The United States Pharmacopeia (USP) specifies stringent criteria for methyldopate hydrochloride:

  • Identity Tests: UV absorbance matching (280 nm), chloride ion detection .

  • Purity Criteria: ≤0.5% loss on drying, ≤0.1% residue on ignition .

  • Assay: Reverse-phase HPLC with 0.02 M sodium phosphate/0.015 M H₃PO₄ mobile phase (retention time ≈6.5 minutes) .

Spectrophotometric methods using potassium periodate oxidation and coupling with aromatic amines (e.g., 4-aminoantipyrine) achieve detection limits of 0.1 µg/mL, suitable for tablet formulation analysis .

Emerging Applications and Research Directions

Organotin Complexes

Methyldopa-tin complexes (e.g., Ph₃Sn-Methyldopa) demonstrate dual functionality as PVC stabilizers and antioxidants, inhibiting peroxide formation by 85% at 0.5% w/w concentration . These complexes exhibit radical scavenging activity comparable to commercial stabilizers like dibutyltin dilaurate (DBTL) .

Neuropharmacology

Ongoing studies explore methyldopa’s role in modulating central cholinergic-adrenergic interactions, with potential applications in neurogenic hypertension and autonomic dysreflexia .

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